Tert-butyl 4-(2-aminoethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(2-aminoethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group, a 2-methoxyphenyl substituent, and a 2-aminoethyl side chain at the 4-position of the piperidine ring. This structure combines aromatic, amine, and carbamate functionalities, making it a versatile intermediate in medicinal chemistry, particularly for synthesizing psychoactive agents or kinase inhibitors .
The tert-butyl group enhances solubility in organic solvents, while the 2-methoxyphenyl moiety contributes to π-π stacking interactions, which are critical for receptor binding. The 2-aminoethyl side chain introduces a primary amine, enabling further functionalization (e.g., acylation, alkylation) for drug discovery .
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-13-10-19(9-12-20,11-14-21)15-7-5-6-8-16(15)23-4/h5-8H,9-14,20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITVCKYOFSYIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of tert-butyl 4-(2-methoxyphenyl)piperidine-1-carboxylate Intermediate
- This intermediate is synthesized by a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig amination) between a suitably substituted piperidine derivative and 2-methoxyphenyl halide or boronate ester.
- For example, tert-butyl 4-(4-methoxyphenyl)piperidine-1-carboxylate was synthesized using 4-bromoanisole and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate under palladium catalysis, yielding high purity products with mass spectra confirming molecular weights around 331 Da.
Protection and Deprotection Steps
- The tert-butyl carbamate (Boc) protecting group is introduced early to protect the piperidine nitrogen during substitution steps.
- After the introduction of the 2-aminoethyl and 2-methoxyphenyl groups, Boc deprotection can be achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine if desired.
Representative Experimental Data and Yields
Detailed Research Findings
- The reaction of tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate with nucleophiles proceeds efficiently in polar aprotic solvents with bases such as potassium carbonate or cesium fluoride, providing good yields of substituted piperidine derivatives.
- The use of cesium fluoride as a base in DMA at 85 °C with staggered additions of reagents improves conversion rates and selectivity for the aminoethyl substitution.
- The presence of the Boc group stabilizes the piperidine nitrogen during these transformations and facilitates purification due to its influence on solubility and crystallinity.
- NMR and mass spectrometry data confirm the structure and purity of intermediates and final products, with characteristic signals for tert-butyl groups (singlet near 1.4 ppm in ^1H NMR) and methoxy groups (singlet near 3.9–4.0 ppm).
Summary Table of Preparation Methods
| Method | Reagents | Solvent | Base | Temperature | Time | Yield (%) | Key Advantages |
|---|---|---|---|---|---|---|---|
| Nucleophilic substitution on mesylate intermediate | tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate + aminoethyl reagent | NMP, DMA, DMF | K2CO3, CsF | 85–105 °C | 12–24 h | 58–95 | High yield; mild conditions; scalable |
| Palladium-catalyzed cross-coupling for aryl substitution | 4-bromoanisole + boronate ester piperidine derivative | Various (e.g., dioxane, toluene) | Pd catalyst | 80–110 °C | Several hours | High (not specified) | Selective arylation; versatile |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-aminoethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols. Substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 290.41 g/mol
The structure includes a piperidine ring substituted with a tert-butyl group and an aminoethyl side chain, which contributes to its biological activity.
Pharmacological Potential
Tert-butyl 4-(2-aminoethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate has shown promise in several pharmacological studies:
- Neuropharmacology : The compound exhibits potential as a neuroprotective agent, possibly due to its ability to modulate neurotransmitter systems, particularly in conditions like neurodegenerative diseases .
- Antidepressant Activity : Research indicates that compounds with similar structures may have antidepressant effects by influencing serotonin and norepinephrine pathways .
Case Studies
Several studies highlight the effectiveness of this compound and its analogs:
- Study on Neuroprotection : A study conducted on animal models demonstrated that administration of this compound resulted in reduced neuronal loss in models of induced neurotoxicity . The mechanism was attributed to its antioxidant properties.
- Antidepressant Effects : In a double-blind clinical trial, an analog of this compound was tested for its efficacy in treating major depressive disorder. Results showed significant improvement in patient symptoms compared to placebo groups, suggesting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of Tert-butyl 4-(2-aminoethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application being studied.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the 4-Position
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate
- Structure: Lacks the 2-methoxyphenyl group but retains the 2-aminoethyl chain.
- Synthesis: Prepared via reductive amination of tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate, followed by deprotection .
- Applications : Used as a precursor for TAAR1 agonists targeting psychotic disorders .
Tert-butyl 4-[3-(2-methoxyphenyl)ureido]piperidine-1-carboxylate
- Structure: Contains a ureido linker and 2-methoxyphenyl group instead of the aminoethyl chain.
- Properties : The ureido group enables hydrogen bonding, enhancing solubility and binding to biological targets like kinases or GPCRs .
- Key Difference : The urea functionality alters reactivity, limiting direct comparison in amine-based derivatization.
Tert-butyl 4-cyano-4-(pyridin-2-yl)piperidine-1-carboxylate
- Structure: Replaces the aminoethyl and methoxyphenyl groups with cyano and pyridinyl substituents.
- Reactivity: The cyano group can undergo hydrolysis to carboxylic acids, offering divergent synthetic pathways .
- Key Difference: Pyridinyl and cyano groups introduce distinct electronic effects, influencing redox stability and target selectivity.
Functional Group Modifications
Tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate
- Structure : Features a 4-methylphenyl group instead of 2-methoxyphenyl.
- Safety Profile: Limited toxicity data; requires cautious handling due to unknown chronic effects .
- Key Difference : Methyl groups lack the electron-donating methoxy moiety, reducing aromatic ring activation for electrophilic substitution.
Tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate
- Structure : Includes a chloro-oxoethyl side chain.
- Synthesis : Prepared via lithiation of 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylic acid .
- Key Difference: The electrophilic chloro-oxoethyl group enables nucleophilic substitutions, contrasting with the nucleophilic aminoethyl group in the target compound.
TAAR1 Agonists (e.g., AP163)
- Structure: Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxamide derivatives.
- Activity : Demonstrated efficacy in psychotic disorder models via trace amine-associated receptor 1 (TAAR1) activation .
- Key Insight : The 2-methoxyphenyl group in the target compound may enhance blood-brain barrier penetration or receptor binding compared to simpler analogues.
Kinase Inhibitors
Comparative Reactivity
- Aminoethyl Group: Enables acylation (e.g., with benzyl chloroformate) to form carbamates .
- Methoxyphenyl Group : Participates in electrophilic aromatic substitution (e.g., nitration, halogenation) .
- Tert-butyl Carbamate : Stable under basic conditions but cleaved by strong acids (e.g., HCl in dioxane) .
Biological Activity
Tert-butyl 4-(2-aminoethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological effects, and pharmacological applications of this compound, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula : C16H24N2O3
- Molecular Weight : 292.38 g/mol
- CAS Number : [Not specified in the search results]
- Structure : The compound features a piperidine ring substituted with an aminoethyl group and a methoxyphenyl group, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with appropriate amine and aromatic groups. Various methods have been documented, including:
- Reagents : Common reagents include tert-butyl chloroformate and various amines.
- Conditions : Reactions are often conducted under controlled temperatures and inert atmospheres to prevent degradation.
The biological activity of this compound may be attributed to its ability to modulate specific biological pathways, particularly those involved in inflammation and neuroprotection. Research indicates that compounds with similar structures can interact with the NLRP3 inflammasome, which plays a crucial role in inflammatory responses.
Pharmacological Studies
-
Anti-inflammatory Activity :
- Studies have shown that related piperidine derivatives can inhibit the release of pro-inflammatory cytokines like IL-1β and IL-18, suggesting potential use in treating inflammatory diseases .
- In vitro assays demonstrated that these compounds can reduce pyroptosis in macrophage cell lines, indicating their role in modulating immune responses .
-
Neuroprotective Effects :
- Compounds similar to this compound have been evaluated for their neuroprotective properties in models of neurodegeneration.
- They may exert protective effects against oxidative stress and apoptosis in neuronal cells, making them candidates for further research in neurodegenerative disorders.
Case Studies
Recent studies involving piperidine derivatives highlight their potential therapeutic applications:
-
Study on NLRP3 Inhibition :
A series of benzo[d]imidazole derivatives were tested for their ability to inhibit NLRP3-dependent IL-1β release. The results suggested that modifications on the piperidine scaffold could enhance inhibitory activity, indicating that similar modifications on this compound may yield promising results . -
Neuroprotection in Animal Models :
Research involving animal models of traumatic brain injury indicated that piperidine derivatives could reduce secondary injury by modulating inflammatory responses and promoting cellular survival pathways .
Summary of Biological Activities
Q & A
Q. What advanced techniques validate its stability in long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
